molecular formula C17H12N2O B2909472 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one CAS No. 1119391-68-2

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one

Cat. No. B2909472
M. Wt: 260.296
InChI Key: WCQFBSQQGRLAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a heterocyclic compound that has recently gained interest in scientific research due to its potential pharmacological properties. This compound is a diazepinone derivative that has been synthesized using various methods. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one involves the condensation of 2-amino-3-methylbenzo[b]indene-1,5-dione with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.

Starting Materials
2-amino-3-methylbenzo[b]indene-1,5-dione, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, hydrogen peroxide

Reaction
Step 1: Condensation of 2-amino-3-methylbenzo[b]indene-1,5-dione with ethyl acetoacetate using sodium ethoxide as a base to form the intermediate, Step 2: Cyclization of the intermediate using acetic anhydride and sulfuric acid as a catalyst to form the diazepine ring, Step 3: Oxidation of the diazepine ring using hydrogen peroxide to form the final product, 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one

Mechanism Of Action

The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one can exert various biochemical and physiological effects in the body. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, studies could be conducted to determine the optimal dosage and administration route for this compound in animal models. Finally, research could be conducted to study the potential side effects of this compound and its safety profile.
Conclusion
In conclusion, 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases. Its pharmacological properties have been studied extensively, and it has been shown to have antitumor, anti-inflammatory, and antioxidant activities. Despite its potential, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one has been shown to exhibit a wide range of pharmacological properties. It has been reported to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQFBSQQGRLAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one

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